molecular formula C36H70O2 B101945 Oleyl stearate CAS No. 17673-50-6

Oleyl stearate

Cat. No. B101945
CAS RN: 17673-50-6
M. Wt: 534.9 g/mol
InChI Key: YYDZACXIVKPEAI-ZPHPHTNESA-N
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Description

Oleyl stearate is a compound that can be understood as a derivative or combination of oleic acid and stearic acid. Oleic acid is a monounsaturated fatty acid that is abundant in various natural oils, while stearic acid is a saturated fatty acid commonly found in animal and vegetable fats. The combination of these two fatty acids likely results in a molecule with unique physical and chemical properties, which may be useful in various applications, such as in the formation of oleogels or as part of lipid membranes.

Synthesis Analysis

The synthesis of oleyl stearate could potentially involve the esterification of oleic acid with stearic acid. This process might be catalyzed by an acid or base, or possibly by an enzyme. In the context of the provided papers, there is a mention of the ring-opening of epoxidized oleochemicals using stearates, which suggests that stearates can be involved in chemical reactions that modify the structure of oleochemicals, potentially leading to the formation of compounds like oleyl stearate .

Molecular Structure Analysis

The molecular structure of oleyl stearate would be expected to exhibit characteristics of both oleic and stearic acids. Oleic acid has a kink in its structure due to the presence of a double bond, which affects the packing of molecules and the behavior of lipid membranes . Stearic acid, being saturated, has a straight chain that allows for tight packing. The combination of these two structures in oleyl stearate would result in a molecule with both a kinked and a straight section, which could influence its behavior in biological systems and materials science.

Chemical Reactions Analysis

Oleyl stearate, as a fatty acid derivative, may participate in various chemical reactions. It could be incorporated into triglycerides or phospholipids, or it could undergo further chemical modifications such as hydrogenation or oxidation. The presence of a double bond in the oleic acid moiety provides a site for potential chemical reactions, such as epoxidation or further unsaturation .

Physical and Chemical Properties Analysis

The physical and chemical properties of oleyl stearate would be influenced by the properties of both oleic and stearic acids. For instance, oleic acid's ability to alter the structural properties of phosphatidylethanolamine membranes suggests that oleyl stearate could also interact with lipid membranes, potentially affecting their phase behavior and structural characteristics . The presence of stearic acid could contribute to the solid fat content and mechanical strength of oleogels, as seen in studies involving stearic acid-based oleogels . Additionally, the polymorphism observed in diacylglycerols containing stearic and oleic acids indicates that oleyl stearate may exhibit complex behavior in terms of its phase transitions and stability .

Scientific Research Applications

Application in Biogrease and Thermoplastic Synthesis

Oleyl stearate has been utilized in the synthesis of biogrease and thermoplastics. In a study, magnesium stearate was used as a catalyst for the ring-opening of epoxidized methyl oleate. This process led to the development of biogrease and thermoplastics using epoxidized soybean oil and magnesium stearate. The study highlighted the role of magnesium stearate in increasing viscosity and contributing to thermoplastic behavior (Ahn, Kraft, & Sun, 2012).

Application in Nanoemulsions

Oleyl stearate has shown potential in the formulation of nanoemulsions. A study investigated the construction of pseudo-ternary phase diagrams for oleyl stearate with surfactants and piroxicam, indicating its applications in cosmetic and pharmaceutical formulations. The research demonstrated the need for energy input to produce nano-sized range particles in these systems (Mat Hadzir et al., 2013).

Application in Hydrogenation Processes

In another study, oleyl stearate was a subject of interest in the hydrogenation of methyl oleate to oleyl alcohol. The research explored the use of a CoSn/ZnO catalyst in the hydrogenation process, demonstrating the reduction of heavy esters like oleyl stearate. This highlights its role in chemical processes and industrial applications (Vigier, Pouilloux, & Barrault, 2012).

Application in Fatty Acid Metabolism

Research on stearic acid, a component of oleyl stearate, reveals its role in fatty acid metabolism. Stearic acid is known for its poor substrate ability in triglyceride synthesis and its conversion to oleic acid via stearoyl-CoA desaturase. This enzyme is significant in lipid metabolism and obesity treatment (Sampath & Ntambi, 2005).

Safety And Hazards

Based on the available information, Oleyl Stearate is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Fatty acid esters like Oleyl Stearate have potential applications in cosmetic and pharmaceutical formulations due to their excellent wetting behavior at interfaces and a non-greasy feeling when applied on the skin surfaces . They can be used in the formulation of cosmetics and pharmaceutical products such as creams, lotions, balms, and lipsticks .

properties

IUPAC Name

[(Z)-octadec-9-enyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H70O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-35H2,1-2H3/b19-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDZACXIVKPEAI-ZPHPHTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H70O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884981
Record name Octadecanoic acid, (9Z)-9-octadecen-1-yl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oleyl stearate

CAS RN

17673-50-6
Record name Oleyl stearate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17673-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octadecanoic acid, 9-octadecenyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, (9Z)-9-octadecen-1-yl ester
Source EPA Chemicals under the TSCA
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Record name Octadecanoic acid, (9Z)-9-octadecen-1-yl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-octadec-9-enyl stearate
Source European Chemicals Agency (ECHA)
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Record name OLEYL STEARATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
109
Citations
ER Gunawan, M Basri, MBA Rahman… - Journal of oleo …, 2004 - jstage.jst.go.jp
… The standard esters used were oleyl laurate, oleyl myristate, oleyl palmitate, oleyl stearate, oleyl oleate and oleyl laurate. These esters have retention times at 10.263, 11.246, 12.576, …
Number of citations: 49 www.jstage.jst.go.jp
N Mat Hadzir, M Basri, MB Abdul Rahman… - AAPS …, 2013 - Springer
… The procedures were repeated for oleyl stearate and oleyl oleate. Finally, pseudo-ternary phase diagrams were constructed for oleyl laurate, oleyl stearate and oleyl oleate. …
Number of citations: 51 link.springer.com
ID Mat Azmi, M Basri, MB Abdul Rahman… - Journal of dispersion …, 2013 - Taylor & Francis
… for oleyllaurate and oleyl stearate were excluded as no … The phase diagram of oleyl stearate/Tween 80/water (Figure 2d… large emulsion's droplet size of oleyl stearate, which leads the …
Number of citations: 4 www.tandfonline.com
SS Abd Gani, M Basri, MB Abdul Rahman… - Journal of Surfactants …, 2011 - Springer
… The main composition of the fat esters were oleyl palmitate, oleyl stearate and oleyl oleate. The percentage yield was 93.67%. Ternary phase diagrams systems containing fat esters/…
Number of citations: 17 link.springer.com
S MARUZENI, M OKAMOTO… - Journal of Japan Oil …, 1976 - jstage.jst.go.jp
In the catalytic reduction of oleyl oleate by palladium on carbon catalyst, it has been found that hydrogenolysis of CO bond of alkoxy group is occurred besides the hydrogenation of …
Number of citations: 0 www.jstage.jst.go.jp
P Ungcharoenwiwat, B Canyuk, H Aran - Process Biochemistry, 2016 - Elsevier
… The wax ester composition of the jatropha oil was oleyl palmitate (18%), oleyl stearate (10%), oleyl oleate and oleyl linoleate (67%). The wax esters had melting points of −14.83, 8.50 …
Number of citations: 31 www.sciencedirect.com
A Abdullah, SS Abd Gani, TYY Hin, ZA Haiyee… - RSC …, 2019 - pubs.rsc.org
… The main esters were oleyl linoleate, oleyl oleate, oleyl palmitate and oleyl stearate. The synthesized esters exhibited no irritancy effects and their physicochemical properties showed …
Number of citations: 9 pubs.rsc.org
KDO Vigier, Y Pouilloux, J Barrault - Catalysis today, 2012 - Elsevier
… Moreover, the selectivity is governed by the reduction of the heavy esters (oleyl oleate and oleyl stearate) formed, which can occur in the presence of small Co–Sn 2 particles, well …
Number of citations: 19 www.sciencedirect.com
MBA Rahman, QY Huan, BA Tejo, M Basri… - Chemical Physics …, 2009 - Elsevier
Palm-oil esters (POEs) are unsaturated and non-ionic esters that can be prepared by enzymatic synthesis from palm oil. Their nano-emulsion properties possess great potential to act as …
Number of citations: 29 www.sciencedirect.com
NH Faujan, RA Karjiban, I Kashaban, M Basri… - Arabian Journal of …, 2019 - Elsevier
The self-assembled structure of palm kernel oil-based esters (PKOEs) nano-emulsions has shown a great potential used for parenteral drug delivery applications. Here, all-atom level …
Number of citations: 14 www.sciencedirect.com

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